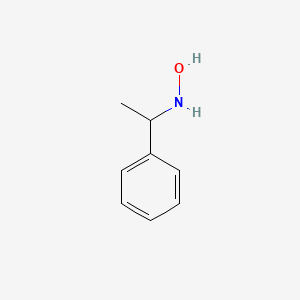

N-(1-phenylethyl)hydroxylamine

Overview

Description

N-(1-phenylethyl)hydroxylamine is a chemical compound that serves as an intermediate in the synthesis of various pharmacologically active molecules and chiral auxiliaries. The compound is characterized by the presence of a hydroxylamine functional group attached to a phenylethyl moiety. This structure is pivotal in the synthesis of chiral hydroxylamines and has been utilized in the development of selective sigma(1) ligands, which are of interest in medicinal chemistry due to their potential therapeutic applications .

Synthesis Analysis

The synthesis of this compound can be achieved through a three-step, single-solvent telescoped process that is suitable for large-scale manufacturing. This process involves the use of p-toluenesulfonic acid salt and has been applied to the preparation of other chiral hydroxylamines . Additionally, the electrosynthesis of N-methylhydroxylamine, a related compound, has been reported to proceed via the electroreduction of nitromethane, which could potentially be adapted for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been elucidated using X-ray crystallography. For instance, the crystal and molecular structures of N-phenyl-4-nitrobenzylamine and N-phenyl-4-nitrophenethylamine have been determined, providing insights into the conformation of the phenyl group in relation to the amino-methylene N–C bond . These structural analyses are crucial for understanding the stereochemistry and reactivity of this compound derivatives.

Chemical Reactions Analysis

This compound and its derivatives participate in various chemical reactions that are significant in medicinal chemistry. For example, the diastereoselective synthesis of 1-α-phenylethyl-3,3-dimethyldiaziridine from N-(S)-α-phenylacetonimine and hydroxylamine-O-sulfonic acid has been carried out with high diastereoselectivity . The ability to control stereochemistry in such reactions is essential for the development of chiral drugs and ligands.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of the hydroxylamine group imparts certain reactivity patterns, such as the ability to form oximes and hydroxamic acids, which are relevant in the synthesis of bioactive molecules. The synthesis of (R)-N-benzyl-1-phenylethylamine, a compound with a similar structure, has been achieved with high yield, indicating the stability and reactivity of the phenylethylamine backbone . Additionally, the synthesis of 1-hydroxy-phenethylamine derivatives has been explored for the synthesis of bio-active small molecules, demonstrating the versatility of the phenylethylamine scaffold .

Scientific Research Applications

Improved Synthesis Techniques

- N-(1-phenylethyl)hydroxylamine has been the focus of research to improve its synthesis process. Patel, Smith, and Tyler (2009) reported a three-step, single-solvent telescoped process for synthesizing the p-toluenesulfonic acid salt of (S)-N-(1-phenylethyl)hydroxylamine, which is amenable for large-scale manufacture. This method has been applied to prepare other chiral hydroxylamines as well (Patel, Smith, & Tyler, 2009).

Transformation in Organic Syntheses

- The compound is utilized in the transformation of primary amines to N-monoalkylhydroxylamines. Tokuyama, Kuboyama, and Fukuyama (2003) focused on converting (S)-1-Phenylethylamine to N-Hydroxy-(S)-1-phenylethylamine oxalate, highlighting its role in creating hydroxylamines and other related compounds (Tokuyama, Kuboyama, & Fukuyama, 2003).

Analytical Reagent Applications

- Shendrikar (1969) discussed the analytical applications of hydroxylamine derivatives, including this compound. This compound, along with others like N-benzoyl-N-phenylhydroxylamine, is used in reactions with various metal ions for chemical analysis (Shendrikar, 1969).

Role in Decarboxylative Condensation

- This compound is also involved in amide formation through decarboxylative condensation processes. Ju, Bode, Toma, and Fukuyama (2011) demonstrated its use in converting phenylpyruvic acid to N-[1S)-1-phenylethyl]-benzeneacetamide, highlighting its importance in organic chemistry and synthesis (Ju, Bode, Toma, & Fukuyama, 2011).

Implications in Pharmaceutical Research

- The compound's structure and reactivity have implications in pharmaceutical research, particularly in the synthesis of alpha-adrenergic agents. Demarinis et al. (1981) explored its relevance in creating phenylethylamines related to methoxamine, indicating its potential in developing medications (Demarinis, Bryan, Shah, Hieble, & Pendleton, 1981).

Safety and Hazards

N-(1-phenylethyl)hydroxylamine is a chemical compound that needs to be handled with care. It may form combustible dust concentrations in air and may be corrosive to metals . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name |

N-(1-phenylethyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7(9-10)8-5-3-2-4-6-8/h2-7,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJRFNUPXQLYHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456060 | |

| Record name | N-(1-phenylethyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2912-98-3 | |

| Record name | N-(1-phenylethyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What structural insights about N-(1-Phenylethyl)hydroxylamine can be gained from NMR spectroscopy?

A1: [, ] Nuclear Magnetic Resonance (NMR) spectroscopy reveals intriguing structural characteristics of this compound and its derivatives. Specifically, 2-cyanoethyl(phenyl)-1-phenylethylphosphine, a derivative of this compound, exhibits magnetic non-equivalence in its NMR spectra. [] This suggests the presence of diastereomers due to the chiral center at the 1-phenylethyl group. Furthermore, evidence suggests that asymmetric induction occurs during the final stage of the phosphine synthesis, contributing to this non-equivalence. [] In contrast, NO-dimethyl-N-(1-phenylethyl)hydroxylamine, another derivative, only displays this non-equivalence at low temperatures (below -10°C in deuterated chloroform). [] This suggests that the energy difference between the diastereomeric pairs is small, leading to almost equal populations in the mixture at higher temperatures.

Q2: Are there efficient synthetic methods available for producing (S)-N-(1-Phenylethyl)hydroxylamine?

A2: Yes, research has led to the development of an efficient and scalable process for synthesizing (S)-N-(1-Phenylethyl)hydroxylamine p-toluenesulfonic acid salt. [] This process involves three sequential steps conducted within a single solvent, making it amenable to large-scale manufacturing. [] This method's versatility extends beyond (S)-N-(1-Phenylethyl)hydroxylamine, demonstrating its potential for preparing other chiral hydroxylamines. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B1279065.png)

![Benzyl[2-(methylamino)ethyl]amine](/img/structure/B1279082.png)